![molecular formula C6H8FN3O2 B020506 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole CAS No. 104613-89-0](/img/structure/B20506.png)
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a member of the imidazole family and is commonly referred to as FEMIN. This compound is known to have a range of biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole involves the reduction of the nitro group under hypoxic conditions. This reduction results in the formation of a highly reactive intermediate that selectively binds to hypoxic cells. Once bound, FEMIN undergoes a series of reactions that ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool in scientific research. It has been shown to induce apoptosis in hypoxic cells, inhibit HIF-1 activity, and modulate the expression of various genes involved in angiogenesis and erythropoiesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole in lab experiments is its selectivity for hypoxic cells. This allows researchers to study the effects of hypoxia on various physiological processes in a controlled environment. However, one limitation of using FEMIN is its potential toxicity to non-hypoxic cells. This can lead to unwanted side effects and limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole. One potential area of study is the development of FEMIN-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various physiological processes. Finally, the development of new synthesis methods for FEMIN could lead to increased availability and lower costs, making it more accessible to researchers.
Synthesemethoden
The synthesis of 1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole can be achieved through a variety of methods. One common method involves the reaction of 2-methyl-5-nitroimidazole with 2-fluoroethylamine under controlled conditions. This reaction results in the formation of FEMIN with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-2-methyl-5-nitroimidazole has been extensively used in scientific research due to its unique properties. It is known to selectively target hypoxic cells, making it a valuable tool in cancer research. Additionally, FEMIN has been used to study the role of hypoxia-inducible factor-1 (HIF-1) in various physiological processes, including angiogenesis and erythropoiesis.
Eigenschaften
CAS-Nummer |
104613-89-0 |
---|---|
Molekularformel |
C6H8FN3O2 |
Molekulargewicht |
173.15 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C6H8FN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
OKUUSPALJBJESB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCF)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CCF)[N+](=O)[O-] |
Andere CAS-Nummern |
104613-89-0 |
Synonyme |
1-(2-fluoroethyl)-2-methyl-5-nitroimidazole fluoro-norhydroxymetronidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.